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Compound of Interest

Compound Name: Matadine

Cat. No.: B1219934 Get Quote

Note on Nomenclature: The term "Matadine" did not yield significant results in scientific

literature as a recognized therapeutic agent. It is presumed that this is a typographical error

and the intended subject of inquiry is Amantadine, a well-established drug with antiviral and

neurological applications. The following information pertains to Amantadine.

Application Notes
Background
Amantadine is a synthetic tricyclic amine of the adamantane class, initially developed as an

antiviral drug for influenza A.[1][2] Serendipitously, it was later discovered to have therapeutic

efficacy in treating the symptoms of Parkinson's disease and drug-induced extrapyramidal

symptoms.[3] Its multifaceted mechanism of action, targeting both viral proteins and central

nervous system receptors, makes it a valuable tool for researchers in virology and

neuropharmacology.[4]

Mechanism of Action
Amantadine exhibits at least two distinct primary mechanisms of action:

Antiviral (Influenza A): Amantadine's antiviral activity is specific to the influenza A virus. It

acts as a non-competitive inhibitor of the viral M2 proton channel, a homotetrameric protein

essential for viral replication.[5][6][7] By physically occluding the pore of the M2 channel,

amantadine prevents the influx of protons into the virion.[5][7] This inhibition of acidification

halts the pH-dependent dissociation of the viral ribonucleoprotein (vRNP) complex from the
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matrix protein (M1), a critical step for the release of the viral genome into the host cell

cytoplasm and subsequent replication.[6][8] Widespread resistance due to mutations in the

M2 protein (e.g., S31N) has significantly limited its clinical use against current influenza

strains.[1]

Neurological (Anti-Parkinsonian): The therapeutic effects of amantadine in Parkinson's

disease are more complex and are attributed to its modulation of central nervous system

neurotransmission.[9][10]

NMDA Receptor Antagonism: Amantadine is a weak, non-competitive antagonist of the N-

methyl-D-aspartate (NMDA) receptor.[11][12][13] It binds to the ion channel of the

receptor, and interestingly, its primary inhibitory action results from accelerating the

channel's closure, thereby stabilizing it in a closed state.[11][14] This action is believed to

help normalize glutamatergic hyperactivity in the basal ganglia, which is a hallmark of

Parkinson's disease.

Dopaminergic Effects: Amantadine has been shown to enhance dopaminergic

transmission by increasing the presynaptic release of dopamine and inhibiting its reuptake

from the synaptic cleft.[9][4][15] This leads to a higher concentration of dopamine available

to stimulate postsynaptic receptors, helping to alleviate the motor symptoms caused by

dopamine deficiency.[4]

Potential Therapeutic Applications
Approved Indications:

Prophylaxis and treatment of Influenza A virus infection (use now limited by resistance).

[16]

Treatment of Parkinson's disease.[16]

Management of drug-induced extrapyramidal reactions.[9]

Investigational Uses:

Fatigue in Multiple Sclerosis: Amantadine is considered a first-line agent for managing

fatigue associated with MS.[16]
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Traumatic Brain Injury: Studies suggest amantadine may accelerate the pace of functional

recovery in patients with severe traumatic brain injuries.[16]

COVID-19:In vitro studies have shown that amantadine can inhibit SARS-CoV-2

replication, although at concentrations likely higher than those achieved with standard

dosing.[17] Clinical trials have not demonstrated a clear benefit.[17]

Data Presentation
Table 1: Antiviral Activity of Amantadine

Virus Strain Assay Type Cell Line
IC50 / EC50
(µM)

Reference

Influenza A

(various

subtypes)

Plaque Inhibition MDCK
0.2 - 0.4 µg/mL

(~1.1 - 2.2 µM)
[18][19]

Influenza B Plaque Inhibition MDCK
50 - 100 µg/mL

(~276 - 552 µM)
[18][19]

SARS-CoV-2
qPCR

(supernatant)
Vero E6 83 µM [17]

SARS-CoV-2
qPCR

(intracellular)
Vero E6 119 µM [17]

Human

Coronavirus

229E

Cytotoxicity

Assay
MDBK

>641.65 µg/mL

(>3540 µM)
[20]

IC50 (Half-maximal Inhibitory Concentration) and EC50 (Half-maximal Effective Concentration)

are measures of a drug's potency. A lower value indicates higher potency.[1]

Table 2: Neurological Activity of Amantadine
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Receptor/Targ
et

Assay Type Preparation
IC50 / EC50
(µM)

Reference

NMDA Receptor
Whole-cell patch

clamp

Rat hippocampal

neurons
14.9 µM [21]

NMDA Receptor
Whole-cell patch

clamp

HEK cells (in 5

µM NMDA)
38.9 µM [11]

NMDA Receptor
Whole-cell patch

clamp

HEK cells (in 30

µM NMDA)
45.1 µM [11]

NMDA Receptor
Whole-cell patch

clamp

HEK cells (in

1000 µM NMDA)
54.3 µM [11]

Experimental Protocols
Protocol 1: Two-Step Synthesis of Amantadine
Hydrochloride
This protocol is adapted from a procedure designed to be safer and more environmentally

friendly than previous methods.[22][23]

Step 1: Synthesis of N-(1-adamantyl)formamide

In a suitable reaction vessel equipped with a stirrer and heating mantle, add formamide (e.g.,

13.5 mL, 0.33 mol).

While stirring, heat the formamide to 85°C.

Add 1-bromoadamantane (e.g., 6.6 g, 0.03 mol) to the heated formamide.

Increase the temperature to 90°C.

Carefully add concentrated sulfuric acid (96%, e.g., 9.0 mL, 0.168 mol) dropwise to the

reaction mixture, maintaining the temperature at 90°C.

Continue stirring at 90°C for approximately 4 hours. Monitor the reaction completion using

Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture and slowly pour it into ice-cold water (e.g.,

60 mL).

Stir the aqueous mixture at 0-5°C for 1 hour to precipitate the product.

Filter the white solid precipitate and wash it with cold water.

Dry the product under suction to yield N-(1-adamantyl)formamide.

Step 2: Hydrolysis and Salt Formation to Amantadine HCl

Prepare a hydrolysis solution by stirring potassium hydroxide (86%, e.g., 10.8 g, 0.165 mol),

water (2.5 mL), and propylene glycol (25 mL) at room temperature for 30 minutes.

Add the N-(1-adamantyl)formamide from Step 1 (e.g., 5.5 g, 0.03 mol) to the hydrolysis

solution.

Heat the mixture to 135°C and maintain this temperature for approximately 7 hours, or until

the starting material is consumed (monitor by TLC).

Cool the reaction mixture to room temperature and add ice-cold water (e.g., 70 mL).

Extract the aqueous mixture with dichloromethane (e.g., 120 mL).

To the organic extract containing the amantadine free base, add an aqueous solution of 5.5

N HCl.

Stir the mixture at 50-60°C for 1 hour.

Cool the solution to 0-5°C for 1 hour to crystallize the product.

Filter the white crystalline solid, wash with a small amount of cold acetone, and dry under

vacuum to yield Amantadine Hydrochloride.

Protocol 2: In Vitro Antiviral Plaque Reduction Assay
This assay quantifies the ability of amantadine to inhibit the replication of a lytic virus, such as

influenza A.[19][24]
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Cell Culture: Plate susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in

6-well plates and grow until they form a confluent monolayer.

Virus Dilution: Prepare serial dilutions of the influenza A virus stock in a serum-free medium.

The target dilution should produce a countable number of plaques (e.g., 50-100 plaques per

well).

Drug Preparation: Prepare serial dilutions of Amantadine HCl in a serum-free medium.

Concentrations should bracket the expected IC50 value (e.g., 0.1 µM to 10 µM for sensitive

strains).

Infection:

Wash the confluent cell monolayers twice with phosphate-buffered saline (PBS).

Add 200 µL of the prepared virus dilution to each well.

Incubate the plates at 37°C for 1 hour to allow for viral adsorption.

Overlay Application:

Carefully aspirate the virus inoculum from each well.

Gently add 2 mL of a semi-solid overlay medium (e.g., 2X MEM medium mixed 1:1 with

1.2% agarose) containing the corresponding concentration of amantadine (or a vehicle

control). The overlay should also contain trypsin (e.g., 1 µg/mL) to facilitate viral spread.

Allow the overlay to solidify at room temperature.

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are

visible.

Fixation and Staining:

Fix the cells by adding a 10% formalin solution for at least 1 hour.

Carefully remove the agarose overlay.
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Stain the cell monolayer with a 0.1% crystal violet solution for 15-20 minutes.

Gently wash the wells with water and allow them to dry.

Data Analysis:

Count the number of plaques (clear zones) in each well.

Calculate the percentage of plaque reduction for each amantadine concentration relative

to the vehicle control well.

Determine the IC50 value by plotting the percentage of inhibition against the log of the

amantadine concentration and fitting the data to a dose-response curve.

Visualizations (Graphviz)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Influenza A Virion

Host Cell Endosome (Low pH)

Viral RNP
(Genome)

M1 Matrix
Protein

Viral Uncoating
Successful

Released

Dissociates

M2 Proton
Channel

H+

Viral Uncoating
BLOCKED

Proton influx
prevented

H+

Influx

Acidification
(No Amantadine)

Amantadine Blocks Channel

Viral Replication

Click to download full resolution via product page

Caption: Antiviral mechanism of Amantadine on Influenza A.
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Caption: Neurological mechanisms of Amantadine.

Caption: General workflow for evaluating Amantadine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Amantadine as a
Potential Therapeutic Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1219934#matadine-as-a-potential-therapeutic-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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